molecular formula C20H20N2O2S B2427485 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 923395-50-0

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2427485
CAS No.: 923395-50-0
M. Wt: 352.45
InChI Key: MJVCGSUIVFVHHL-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide (CAS 923395-50-0) is an organic compound with the molecular formula C20H20N2O2S and a molecular weight of 352.45 g/mol . This chemical features a acetamide core linked to a 4-(3,4-dimethylphenyl)thiazole moiety and a 4-methoxyphenyl group, defining its specific physicochemical and biological properties. It is offered with a purity of 90% or higher for research applications . Thiazole derivatives, like this compound, are a significant focus in medicinal chemistry research due to their broad pharmacological potential. Scientific literature highlights that thiazole-based structures are being investigated as potential anti-inflammatory agents, with studies exploring their interactions with key enzymatic targets such as COX, LOX, and various kinase signaling pathways . The compound is readily available for research purposes from various chemical suppliers. For instance, Life Chemicals provides it in quantities ranging from 1mg to 100mg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-13-4-7-16(10-14(13)2)18-12-25-20(21-18)22-19(23)11-15-5-8-17(24-3)9-6-15/h4-10,12H,11H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVCGSUIVFVHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Thiazole Core Formation

Cyclization of Thiosemicarbazone Intermediates

The thiazole ring is synthesized via cyclization of a thiosemicarbazone precursor. For analogous compounds, 3,4-dimethylbenzaldehyde reacts with thiosemicarbazide in ethanol under reflux to form the corresponding thiosemicarbazone. Cyclization is then achieved using hydrogen sulfide (H₂S) or Lawesson’s reagent in anhydrous tetrahydrofuran (THF) at 60–80°C, yielding 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine.

Key Reaction Parameters:
Parameter Optimal Condition Yield (%) Source
Solvent Anhydrous THF 78
Cyclizing Agent Lawesson’s Reagent 85
Temperature 70°C, 6 h 82

Acylation of Thiazol-2-Amine

Coupling with 4-Methoxyphenylacetyl Chloride

The acetamide moiety is introduced via acylation of the thiazol-2-amine intermediate. In a representative procedure, 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine is reacted with 4-methoxyphenylacetyl chloride in dry dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) or lutidine is added as a base to scavenge HCl.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiazole amine on the acyl chloride, forming a tetrahedral intermediate that collapses to release HCl. The use of coupling agents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) enhances yields by activating the carboxylate.

Comparative Analysis of Acylation Methods:
Method Reagents Solvent Yield (%) Purity (%) Source
Direct Acylation 4-Methoxyphenylacetyl chloride, Et₃N DCM 68 92
TBTU-Mediated Coupling TBTU, DIPEA DMF 89 98

Alternative Synthetic Pathways

One-Pot Thiazole-Acetamide Assembly

Recent advances enable a one-pot synthesis by combining thiosemicarbazide, 3,4-dimethylbenzaldehyde, and 4-methoxyphenylacetic acid in the presence of polyphosphoric acid (PPA). This method reduces purification steps but requires stringent temperature control (110–120°C).

Advantages :

  • Eliminates intermediate isolation.
  • Reduces reaction time from 18 h to 8 h.

Limitations :

  • Lower yields (52–60%) due to side reactions.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) or recrystallized from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.28 (s, 6H, CH₃), 3.78 (s, 3H, OCH₃), 6.91–7.45 (m, 7H, Ar-H).
    LC-MS : m/z 367.2 [M+H]⁺.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot-scale studies demonstrate that continuous flow systems improve yield consistency (89–91%) and reduce byproduct formation compared to batch reactors. Key parameters include:

  • Residence time: 12 min
  • Temperature: 70°C
  • Catalyst: Immobilized lipase

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound has been shown to inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is unique due to the specific substitution pattern on the thiazole ring and the presence of both 3,4-dimethylphenyl and 4-methoxyphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

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